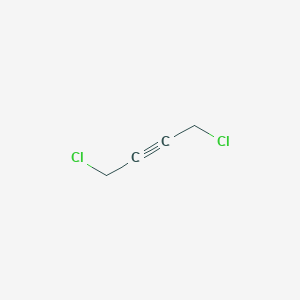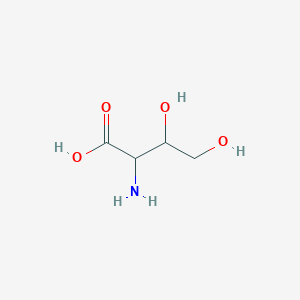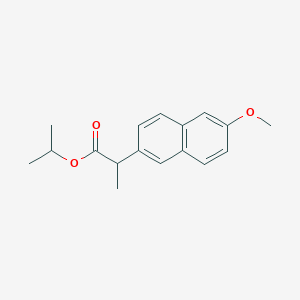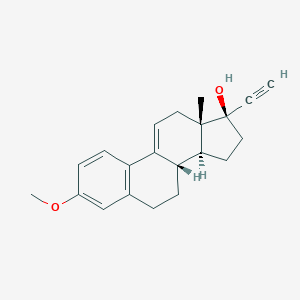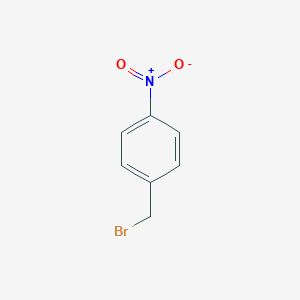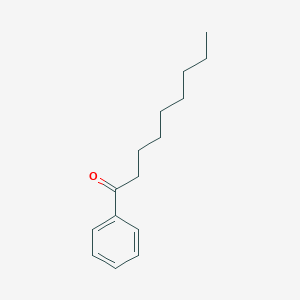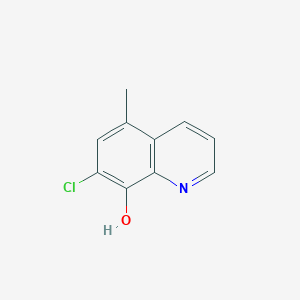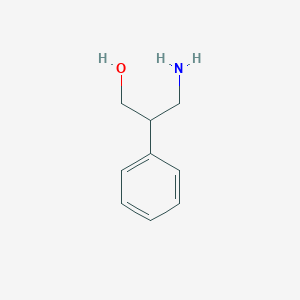
3-Amino-2-phenylpropan-1-ol
概要
説明
3-Amino-2-phenylpropan-1-ol is a chiral amino alcohol . It is a colorless viscous liquid and is a useful intermediate for the synthesis of dapoxetine .
Synthesis Analysis
The synthesis of 2-Amino-3-Phenylpropan-1-Ol compounds has been achieved from Baylis-Hillman derivatives . Another study discusses the transformation of hydroxyl groups in these compounds into mesylate in the presence of methanesulfonyl chloride and amino-basic compound .Molecular Structure Analysis
The molecular formula of 3-Amino-2-phenylpropan-1-ol is C9H13NO . The InChIKey is STVVMTBJNDTZBF-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C (C=C1)CC (CO)N .Chemical Reactions Analysis
The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis
The molecular weight of 3-Amino-2-phenylpropan-1-ol is 151.21 g/mol . It is a colorless viscous liquid .科学的研究の応用
Synthesis of Derivatives
“3-Amino-2-phenylpropan-1-ol” is used in the synthesis of its derivatives. These derivatives are synthesized from Baylis-Hillman . The study of these derivatives can provide insights into their kinetic, lifetime, and biological properties .
Biological Studies
The derivatives of “3-Amino-2-phenylpropan-1-ol” are used in biological studies. These studies can help understand the biological properties and potential applications of these compounds .
Chemical Engineering
This compound plays a role in chemical engineering, particularly in the synthesis of other complex compounds .
Pharmacology
In the field of pharmacology, “3-Amino-2-phenylpropan-1-ol” and its derivatives can be used to study their potential therapeutic effects .
Organometallic Complexes
“3-Amino-2-phenylpropan-1-ol” reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands. These ligands can form H-bonded chiral supramolecular metal-organic architectures .
Antimicrobial Activity
This compound can be used in the synthesis of an unnatural tripeptide, which can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus .
Hydrogenation Studies
“3-Amino-2-phenylpropan-1-ol” was used to study the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes .
Enantioselective Synthesis
This compound was used as a starting reagent during the enantioselective synthesis of (S)- and ®-dapoxetine .
Safety and Hazards
The substance is classified as causing skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .
Relevant Papers The synthesis of 2-Amino-3-Phenylpropan-1-Ol compounds from Baylis-Hillman derivatives has been discussed in a paper . Another paper discusses the discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-phenylpropan-1-ols .
作用機序
Target of Action
3-Amino-2-phenylpropan-1-ol is a chiral amino alcohol It’s known to react with substituted salicylaldehydes to form tridentate chiral schiff base ligands .
Mode of Action
The compound interacts with its targets through a condensation reaction with 5-nitrosalicylaldehyde to form a new chiral Schiff base . It also reacts with nitriles to form oxazolines, which are useful in Pd-catalyzed allylic substitution .
Biochemical Pathways
The formation of tridentate chiral schiff base ligands suggests that it may influence pathways involving these ligands .
Result of Action
The compound can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus when used in the synthesis of an unnatural tripeptide . This suggests that it may have potential applications in the development of new antimicrobial agents.
Action Environment
Like other chiral amino alcohols, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
特性
IUPAC Name |
3-amino-2-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVZNCUPEGZSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-phenylpropan-1-ol | |
CAS RN |
62247-39-6 | |
| Record name | 3-amino-2-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

